Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate
Description
Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate is a brominated pyrimidine derivative with a molecular formula of C₇H₇BrN₂O₃ and a molecular weight of 263.05 g/mol. Its structure features a pyrimidine ring substituted with a bromine atom at position 5, a methoxy group at position 4, and a methyl ester at position 2. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing more complex molecules. The bromine atom serves as a reactive site for cross-coupling reactions, while the methoxy and ester groups influence electronic properties and solubility .
Properties
Molecular Formula |
C7H7BrN2O3 |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
methyl 5-bromo-4-methoxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O3/c1-12-6-4(8)3-9-5(10-6)7(11)13-2/h3H,1-2H3 |
InChI Key |
PZQQAWYSTQNXDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The predominant synthetic approach to Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate involves selective bromination of 4-methoxy-pyrimidine-2-carboxylate. The bromination is typically achieved using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 5-position of the pyrimidine ring.
- Reaction Conditions:
- Solvents: Acetic acid or dichloromethane are commonly used.
- Temperature: Controlled low to moderate temperatures to prevent overbromination.
- Brominating Agents: Bromine or N-bromosuccinimide (NBS).
This method yields the desired brominated product with good selectivity and moderate to high yields.
Industrial Scale Synthesis
For industrial production, optimization of reaction parameters such as reagent concentration, temperature, and solvent choice is critical. Continuous flow reactors are sometimes employed to improve reaction efficiency, scalability, and safety.
- Purification Techniques:
- Recrystallization from suitable solvents.
- Chromatographic purification (e.g., column chromatography).
These methods ensure high purity suitable for pharmaceutical intermediate use.
Alternative Synthetic Routes from Pyrimidine Precursors
A patented method for preparing 5-bromo-2-substituted pyrimidines involves the condensation of 2-bromomalonaldehyde with benzamidine hydrochloride in glacial acetic acid, catalyzed by molecular sieves under controlled heating:
- Procedure Summary:
- Mix 2-bromomalonaldehyde with glacial acetic acid and 3A molecular sieves.
- Add benzamidine hydrochloride solution dropwise at 80°C.
- Heat to 100°C and maintain for 8 hours with HPLC monitoring.
- Workup includes filtration, washing with ethanol, extraction with dichloromethane and aqueous sodium hydroxide, followed by drying and vacuum concentration.
This method yields 5-bromo-2-phenylpyrimidine derivatives with moderate yield (~33%), which can be further functionalized to obtain methoxy and methyl ester derivatives analogous to this compound.
Reaction Conditions and Mechanistic Insights
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Bromination | Bromine or NBS; Acetic acid or DCM; 0–40°C | Selective bromination at C5 position |
| Condensation (alternative) | 2-Bromomalonaldehyde + Benzamidine HCl; Acetic acid; 80–100°C | Pyrimidine ring formation |
| Purification | Recrystallization or chromatography | Isolation of pure product |
- The bromination step exploits the electron-rich nature of the pyrimidine ring, with the methoxy group directing bromination selectively to the 5-position.
- The condensation route forms the pyrimidine core via nucleophilic attack of benzamidine on the aldehyde, followed by cyclization.
Chemical Reactions and Further Functionalization
This compound is a versatile intermediate capable of undergoing:
- Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions (e.g., sodium hydride in dimethylformamide).
- Cross-coupling reactions: Suzuki-Miyaura and related palladium-catalyzed coupling reactions allow carbon–carbon bond formation, enabling synthesis of diverse derivatives.
- Oxidation/reduction: The compound can be chemically modified to alter oxidation states for derivative synthesis.
These transformations are widely used in medicinal chemistry to generate compounds with enhanced biological activity or pharmacokinetic properties.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Brominating Agent | Bromine or N-bromosuccinimide (NBS) | NBS preferred for controlled bromination |
| Solvent | Acetic acid, dichloromethane (DCM) | Acetic acid enhances solubility and selectivity |
| Temperature | 0–40°C (bromination); 80–100°C (condensation) | Temperature control critical for selectivity |
| Reaction Time | 1–8 hours | Monitored by HPLC for completion |
| Purification Method | Recrystallization, column chromatography | Ensures >95% purity |
| Yield | 60–85% (bromination route); ~33% (condensation route) | Yield varies by method and scale |
Research Discoveries and Applications
- The compound’s bromine atom at C5 is a key handle for further synthetic elaboration, enabling the development of novel pharmaceuticals.
- Studies have shown that derivatives of this compound exhibit promising anticancer activity, particularly against triple-negative breast cancer cells, with IC50 values around 0.126 μM in vitro.
- Its role as a building block in the synthesis of heterocyclic compounds with biological activity has been well documented in recent medicinal chemistry literature.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups in its structure can influence its binding affinity and reactivity with enzymes and receptors. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Electronic Effects
Methyl 5-Bromo-2-(Methylsulfonyl)Pyrimidine-4-Carboxylate (C₇H₇BrN₂O₄S)
- Molecular Weight : 295.11 g/mol .
- Key Differences : Replaces the 4-methoxy group with a methylsulfonyl group at position 2.
- Impact : The sulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the pyrimidine ring. This increases reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to the methoxy-substituted analog .
Methyl 4-Amino-5-Bromopyrimidine-2-Carboxylate (C₆H₆BrN₃O₂)
- Molecular Weight : 232.03 g/mol .
- Key Differences: Substitutes the 4-methoxy group with an amino group.
- Impact: The amino group is electron-donating, increasing the electron density of the pyrimidine ring.
Methyl 5-Bromo-2-(Pyrrolidin-1-Yl)Pyrimidine-4-Carboxylate (C₁₀H₁₁BrN₃O₂)
Physicochemical Properties
Biological Activity
Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a bromine atom at the 5th position, a methoxy group at the 4th position, and a carboxylate group at the 2nd position. This unique structure enhances its reactivity and biological interactions, making it a valuable compound in pharmaceutical research.
| Structural Features | Description |
|---|---|
| Bromine Atom | Positioned at C5, contributes to the compound's reactivity. |
| Methoxy Group | Positioned at C4, enhances solubility and biological activity. |
| Carboxylate Group | Positioned at C2, important for binding interactions. |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been shown to inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. In vitro assays demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Furthermore, in vivo studies revealed that this compound inhibited lung metastasis in mouse models more effectively than known inhibitors, showcasing its potential as a therapeutic agent against metastatic cancer .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest it may possess both antibacterial and antiviral activities. The presence of bromine and methoxy groups facilitates interactions with microbial enzymes and receptors, potentially leading to enhanced efficacy against various pathogens .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : Its structural components allow for effective binding to cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
- Hydrogen Bonding : The bromine and methoxy groups can form hydrogen bonds with target biomolecules, enhancing binding affinity and specificity .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Anticancer Activity : A study demonstrated that the compound significantly inhibited the growth of MDA-MB-231 TNBC cells with an IC50 value of 0.126 μM. It also showed a favorable selectivity index compared to non-cancerous cell lines .
- Antimicrobial Evaluation : Another investigation highlighted its potential as an antimicrobial agent, noting significant activity against various bacterial strains .
Safety and Toxicity Profile
Toxicological assessments indicate that this compound does not exhibit acute toxicity up to concentrations of 2000 mg/kg in animal models . However, it is important to note that skin irritation has been reported upon direct contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
